(1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine

Description

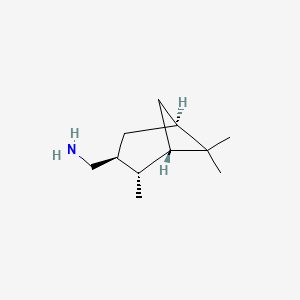

The compound (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine is a bicyclic monoterpene-derived amine with the molecular formula C₁₁H₁₉N . It belongs to the pinane family, characterized by a bicyclo[3.1.1]heptane core substituted with three methyl groups at positions 2, 6, and 4. The stereochemical configuration (1S,1α,2β,3α,5α) distinguishes it from other stereoisomers, such as (-)-isopinocampheylamine (1R,2R,3R,5S), which is a common chiral building block in organic synthesis . The compound is also known by synonyms like 3-Pinanylamine and Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl . Its rigid bicyclic structure and stereochemistry make it valuable for designing ligands with specific biological interactions.

Properties

CAS No. |

57357-85-4 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine |

InChI |

InChI=1S/C11H21N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-6,12H2,1-3H3/t7-,8-,9+,10+/m1/s1 |

InChI Key |

MUOITVAMHSVXLO-IMSYWVGJSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)CN |

Canonical SMILES |

CC1C(CC2CC1C2(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of this bicyclic amine generally involves two key stages:

- Construction of the bicyclic framework, often derived from pinene or related bicyclic terpene precursors.

- Introduction of the methylamine functional group through selective functionalization reactions.

Starting Materials and Precursors

Commonly, the synthesis begins with a pinene derivative or a structurally related bicyclic alcohol such as 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol (also known as isopinocampheol). This precursor provides the bicyclic scaffold with the correct stereochemistry for subsequent amination.

Key Synthetic Steps

Cyclization and Framework Assembly

The bicyclic core can be formed via intramolecular cyclization reactions under acidic or basic catalysis, starting from suitable linear or monocyclic precursors. For example, acid-catalyzed cyclization of pinene derivatives can yield the bicyclo[3.1.1]heptane skeleton with defined stereochemistry.Functional Group Transformation

The hydroxyl group at the 3-position of the bicyclic alcohol is converted into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution.Introduction of the Amino Group

The amine substituent is introduced via nucleophilic substitution or reductive amination:- Nucleophilic substitution: Reaction of the activated leaving group with ammonia or an amine source to displace the leaving group and form the methylamine moiety.

- Reductive amination: Conversion of a ketone or aldehyde intermediate to the amine using ammonia and a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.

Purification

The final product is purified by distillation, crystallization, or chromatographic techniques to achieve high purity and yield.

Industrial Scale Considerations

Industrial synthesis optimizes reaction conditions—temperature, solvent, catalyst loading—to maximize yield and stereoselectivity. Large-scale production also involves:

- Use of continuous flow reactors for better control.

- Multi-step purification including distillation and recrystallization.

- Quality control to ensure consistent stereochemical purity.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Cyclization | Acidic or basic catalysts | Formation of bicyclic core with desired stereochemistry |

| Activation of Alcohol | Tosyl chloride, mesyl chloride, base | Formation of tosylate or mesylate intermediate |

| Nucleophilic Substitution | Ammonia or amine, polar aprotic solvent | Introduction of methylamine group |

| Reductive Amination | Ammonia, reducing agent (NaBH3CN, H2/Pd) | Conversion of carbonyl to amine |

| Purification | Distillation, crystallization, chromatography | Isolation of pure amine compound |

Structural and Stereochemical Notes

- The compound exhibits multiple stereocenters: 1S-(1alpha,2beta,3alpha,5alpha) configuration.

- The bicyclic system is rigid, influencing the reactivity and selectivity during synthesis.

- Stereochemical control is critical, often achieved by starting from chiral precursors or using chiral catalysts.

Research and Literature Sources

- PubChem provides structural and stereochemical data on related bicyclic alcohols and amines, confirming the stereochemistry and molecular formula (C11H21N, molecular weight 167.29 g/mol).

- BenchChem details synthetic routes emphasizing cyclization of pinene derivatives followed by amination, including industrial scale-up considerations.

- Additional synthetic intermediates and reagents are cataloged by chemical suppliers, indicating availability of building blocks and potential custom synthesis routes.

Summary Table of Preparation Methods

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Bicyclic framework formation | Cyclization of pinene derivatives | Acid or base catalysis, controlled temp | Stereoselective formation essential |

| 2. Hydroxyl activation | Conversion to tosylate or mesylate | Tosyl chloride or mesyl chloride, base | Facilitates nucleophilic substitution |

| 3. Amination | Nucleophilic substitution or reductive amination | Ammonia or amine, reducing agents | Choice depends on intermediate availability |

| 4. Purification | Isolation of final product | Distillation, crystallization, chromatography | Ensures high purity and stereochemical integrity |

Chemical Reactions Analysis

Types of Reactions

(1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound is known for its potential pharmacological activities. Its structural characteristics allow it to interact with biological systems effectively. Research indicates that derivatives of bicyclic amines can exhibit various effects such as:

- Antidepressant Activity : Some studies have suggested that bicyclic amines can influence neurotransmitter systems, potentially offering antidepressant effects.

- Analgesic Properties : The compound may also possess analgesic properties, providing relief from pain through modulation of pain pathways.

Case Studies

- Neurotransmitter Modulation : A study explored the effects of similar bicyclic amines on serotonin and norepinephrine levels in animal models, indicating potential antidepressant effects through enhanced neurotransmitter availability.

- Pain Management : Research involving analogs of this compound has shown promise in reducing pain responses in preclinical models, suggesting its utility in developing new analgesics.

Materials Science

Polymer Chemistry

The compound's unique structure makes it a candidate for use in polymer synthesis. Its ability to act as a monomer or cross-linking agent can enhance the properties of polymers.

- Thermal Stability : Polymers synthesized using this compound exhibit improved thermal stability compared to conventional materials.

- Mechanical Properties : Incorporating this bicyclic amine into polymer matrices has been shown to enhance mechanical strength and flexibility.

Applications in Coatings and Adhesives

Due to its chemical properties, (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine can be utilized in developing advanced coatings and adhesives:

- Adhesive Formulations : The compound can improve adhesion properties due to its ability to form strong intermolecular interactions.

- Protective Coatings : It can be incorporated into coatings to enhance resistance to environmental degradation.

Cosmetic Formulations

Skin Care Products

Recent studies have investigated the incorporation of this compound into cosmetic formulations due to its favorable properties:

- Moisturizing Effects : The compound may enhance moisture retention in skin formulations.

- Stability Enhancer : It can improve the stability of emulsions in creams and lotions.

Case Studies

- Formulation Development : A study evaluated the efficacy of creams containing this compound compared to standard formulations, demonstrating superior moisturizing properties.

- Sensory Evaluation : Consumer tests indicated a preference for products containing this compound due to improved texture and feel.

Mechanism of Action

The mechanism of action of (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The target compound’s structural analogs include derivatives synthesized via modifications to the bicyclo[3.1.1]heptane core or substitution of the methylamine group. Key examples from recent literature are compared below:

Table 1: Structural Comparison of Target Compound and Analogs

Key Observations :

- Stereochemistry: The target compound’s 1S,1α,2β,3α,5α configuration contrasts with the 1R,2R,3R,5S configuration of 8VP101 and 8VP121-1, which use (-)-isopinocampheylamine as a precursor . Stereochemical differences influence molecular recognition in biological systems .

- Substituents : Unlike the target compound’s simple methylamine group, analogs like 8VP101 and 8VP131 feature bulky oxazolylmethyl substituents with aromatic or aliphatic extensions, which may enhance binding affinity to proteins .

Computational Similarity Analysis

Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients, the target compound shows moderate similarity (~0.4–0.6) to its analogs, primarily due to shared bicyclic cores. However, low similarity scores (<0.3) with non-bicyclic compounds like 8VP131 highlight the importance of structural rigidity in virtual screening .

Research Findings and Data

Spectroscopic Characterization

Implications for Drug Design

- The target compound’s compact structure is advantageous for crossing blood-brain barrier (BBB), whereas bulkier analogs like 8VP101 may target peripheral tissues .

- Stereochemical variations significantly impact bioactivity; for example, 1R-configuration analogs are prioritized in kinase inhibitor design .

Biological Activity

The compound (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine, also known as isopinocampheol or pinanamine, is a bicyclic amine with notable structural characteristics that influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H21N

- Molecular Weight : 167.291 g/mol

- CAS Number : 57357-85-4

- LogP : 2.9637 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of isopinocampheol has been documented in various studies, highlighting its potential as an antiviral agent and its effects on different biological systems.

Antiviral Activity

Recent research has indicated that derivatives of isopinocampheol exhibit significant antiviral properties. For instance:

- A study focused on pinanamine derivatives showed promising activity against influenza viruses. The most potent compound in the series demonstrated an EC50 value in the low micromolar range against both H3N2 and H1N1 strains without significant cytotoxicity .

The mechanism through which isopinocampheol exerts its antiviral effects appears to involve:

- Targeting Viral Proteins : The compound interacts with hemagglutinin rather than the M2 proton channel, suggesting a novel pathway for inhibiting viral entry into host cells .

- Molecular Docking Studies : These studies indicate that the compound fits snugly within the viral binding sites, blocking essential functions necessary for viral replication .

Pharmacological Applications

Isopinocampheol's unique structure allows it to interact with various biological targets, making it a candidate for several pharmacological applications:

- Antiviral Agents : As noted above, its derivatives have shown efficacy against influenza viruses.

- Potential Use in Respiratory Infections : Given its antiviral properties, it may offer therapeutic benefits in treating respiratory infections caused by viruses.

Study 1: Antiviral Efficacy of Pinanamine Derivatives

In a controlled laboratory setting, a series of pinanamine derivatives were synthesized and tested for their antiviral efficacy. The study revealed that:

- Compound 11h exhibited the highest potency against influenza A viruses with minimal cytotoxic effects.

- Structure-activity relationship (SAR) analysis provided insights into how modifications to the isopinocampheol structure could enhance antiviral activity .

Study 2: Synthesis and Biological Evaluation of Oxygenated Monoterpenoids

Research involving the synthesis of oxygenated monoterpenoids derived from isopinocampheol highlighted their ecological importance and potential use in pest control . The findings suggest that these compounds could serve dual roles in both ecological balance and as biopesticides.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C11H21N |

| Molecular Weight | 167.291 g/mol |

| CAS Number | 57357-85-4 |

| LogP | 2.9637 |

| Antiviral EC50 | Low micromolar range |

| Target Virus | Influenza A (H3N2 and H1N1) |

Q & A

Q. How can the stereochemical configuration of this bicyclic amine be experimentally verified?

The stereochemistry of the compound can be confirmed using X-ray crystallography to resolve the spatial arrangement of substituents. For bicyclic systems, nuclear Overhauser effect spectroscopy (NOESY) in NMR is also critical to identify proximal protons and confirm the relative configuration (e.g., axial vs. equatorial methyl groups) . Computational methods, such as density functional theory (DFT), can predict stable conformers and compare calculated NMR shifts with experimental data to validate stereochemistry .

Q. What methodologies are recommended for synthesizing this compound with high enantiomeric purity?

Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., organocatalysts or transition-metal complexes) is preferred. For bicyclic systems, intramolecular cyclization strategies (e.g., via Grignard or ring-closing metathesis) can enhance stereocontrol. Post-synthesis, enantiomeric excess (ee) should be quantified via chiral HPLC or polarimetry .

Q. How can the compound’s solubility and stability under experimental conditions be optimized?

Solubility in polar solvents (e.g., DMSO or ethanol) can be predicted using logP values derived from QSPR models . Stability studies under varying pH, temperature, and light exposure should precede biological assays. Lyophilization or storage in inert atmospheres (argon) may mitigate degradation .

Advanced Research Questions

Q. What computational approaches are effective in predicting the compound’s receptor-binding affinity and selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target receptors (e.g., GPCRs or enzymes). Pharmacophore modeling based on the bicyclic scaffold’s rigidity and amine functionality can guide selectivity studies. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can contradictory data regarding the compound’s biological activity in different assay systems be resolved?

Systematic variation of assay conditions (e.g., cell lines, buffer composition) is critical. Validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) can identify confounding variables . Replicate studies under standardized protocols to isolate assay-specific artifacts .

Q. What strategies are recommended for studying the environmental fate and ecotoxicological impact of this compound?

Use OECD guidelines for biodegradation (e.g., OECD 301) and bioaccumulation (e.g., logKow measurements). Environmental partitioning can be modeled using EPI Suite or SPARC. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) should assess effects across trophic levels. Long-term studies must account for abiotic transformations (hydrolysis, photolysis) .

Q. How can the compound’s metabolic pathways and pharmacokinetic properties be elucidated?

In vitro microsomal assays (e.g., human liver microsomes) identify phase I metabolites via LC-MS/MS. Phase II metabolism (e.g., glucuronidation) requires UDPGA-supplemented systems. In silico tools (e.g., Meteor Nexus) predict metabolites, while in vivo PK studies in rodents quantify bioavailability and clearance .

Methodological Considerations

Q. What analytical techniques are critical for characterizing impurities or degradation products?

High-resolution mass spectrometry (HRMS) coupled with UPLC separates and identifies low-abundance impurities. For degradation products, forced degradation studies (heat, light, oxidation) followed by LC-UV/HRMS analysis are essential. Quantify impurities using validated HPLC methods with reference standards .

Q. How can the compound’s role in a theoretical framework (e.g., structure-activity relationships) be rigorously tested?

Design a congener series with systematic structural variations (e.g., substituent modifications on the bicyclic core). Use multivariate regression or machine learning (e.g., random forests) to correlate structural descriptors (e.g., steric bulk, electronic parameters) with biological activity. Validate models via external test sets .

Q. What experimental designs minimize bias in assessing the compound’s pharmacological effects?

Use randomized, blinded, and placebo-controlled trials for in vivo studies. For in vitro work, include vehicle controls and normalize data to housekeeping genes/proteins. Power analyses ensure adequate sample sizes, and pre-registration of hypotheses (e.g., on Open Science Framework) reduces HARKing (hypothesizing after results are known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.